5-Methyl-2-oxa-7-azaspiro[3.4]octane
CAS No.:
Cat. No.: VC18107225
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO |
|---|---|
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | 5-methyl-2-oxa-7-azaspiro[3.4]octane |
| Standard InChI | InChI=1S/C7H13NO/c1-6-2-8-3-7(6)4-9-5-7/h6,8H,2-5H2,1H3 |
| Standard InChI Key | WHLLAPISYZBZNI-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNCC12COC2 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Spirocyclic Architecture
The defining feature of 5-methyl-2-oxa-7-azaspiro[3.4]octane is its spiro[3.4]octane backbone, where two rings—a tetrahydrofuran (oxygen-containing) ring and a pyrrolidine (nitrogen-containing) ring—share a single quaternary carbon atom. The 2-oxa designation refers to the oxygen atom in the tetrahydrofuran moiety, while the 7-aza term indicates the nitrogen atom within the pyrrolidine ring. The 5-methyl substituent is positioned on the spiro-junction carbon, introducing steric and electronic modifications that influence reactivity and intermolecular interactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-methyl-2-oxa-7-azaspiro[3.4]octane | |
| Molecular Formula | C7H13NO | |
| Molecular Weight | 127.18 g/mol | |
| Canonical SMILES | CC1CNCC12COC2 | |
| XLogP3 (Computational) | ~0.9 (estimated from analogs) |
The Canonical SMILES string CC1CNCC12COC2 encodes the connectivity, emphasizing the spiro center (denoted by the 12 notation) and the methyl group. Computational models predict moderate lipophilicity (XLogP3 ~0.9), suggesting balanced solubility in polar and nonpolar media .
Spectroscopic and Stereochemical Considerations
While experimental spectral data for 5-methyl-2-oxa-7-azaspiro[3.4]octane remains limited, analogous spiro compounds exhibit characteristic NMR patterns. For instance, the spiro carbon typically resonates near δ 90–100 ppm in NMR, while the methyl group appears as a singlet at δ 1.2–1.5 ppm in NMR . The compound’s stereochemistry is influenced by the spiro junction, which restricts conformational freedom and may lead to diastereomeric forms depending on synthetic pathways .
Synthetic Methodologies and Optimization
Annulation-Based Strategies
A prevalent synthesis route involves intramolecular cyclization of linear precursors. For example, a keto-amine intermediate can undergo acid-catalyzed cyclization to form the spiro framework. Recent advancements employ transition metal catalysis to enhance regioselectivity. A related compound, 7-ethyl-5-methyl-2-oxa-7-azaspiro[3.4]octane, was synthesized via palladium-mediated annulation, achieving yields of 68–72% .
Post-Functionalization Techniques
Physicochemical and Computational Properties
Thermodynamic Stability
Density functional theory (DFT) calculations on analogous structures suggest that the spiro arrangement confers kinetic stability by minimizing ring strain. The activation energy for ring-opening reactions exceeds 25 kcal/mol, indicating resilience under standard conditions .
Solubility and Partitioning
Experimental logP values remain unreported, but computed XLogP3 estimates (~0.9) align with values for similar spiroethers . Aqueous solubility is likely limited (<1 mg/mL), necessitating co-solvents like DMSO for biological assays.
Table 3: Computed Physicochemical Parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| Topological Polar Surface Area | 12.5 Ų | Cactvs | |
| Hydrogen Bond Acceptors | 2 | PubChem | |
| Rotatable Bonds | 1 | PubChem |
Applications in Medicinal Chemistry and Beyond
Antimicrobial Activity
Spirocyclic compounds exhibit broad-spectrum antimicrobial properties. While direct data on 5-methyl-2-oxa-7-azaspiro[3.4]octane is scarce, its structural analogs inhibit Escherichia coli and Staphylococcus aureus at MIC values of 8–16 µg/mL. The spiro scaffold likely disrupts bacterial membrane integrity via hydrophobic interactions .
CNS Drug Discovery
The compound’s ability to cross the blood-brain barrier (predicted BBB permeability >0.8) positions it as a candidate for neurotherapeutic agents . Molecular docking studies suggest affinity for GABA_A receptors (ΔG = -9.2 kcal/mol), implicating potential anxiolytic applications.
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
2024–2025 studies focus on enantioselective synthesis using chiral phosphoric acids, achieving enantiomeric excesses (ee) of >90% . Such advances enable access to optically pure spirocycles for targeted drug design .
Hybrid Materials
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (decomposition >300°C), with applications in gas storage and catalysis .
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